molecular formula C23H25N5OS B2374386 2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-30-8

2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2374386
CAS RN: 851809-30-8
M. Wt: 419.55
InChI Key: IPEHGVJVBYOEKG-UHFFFAOYSA-N
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Description

The compound “2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups including a thiazole ring, a triazole ring, a phenyl ring, and a piperazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .

Scientific Research Applications

Anti-Inflammatory Activity

Compounds related to 2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and investigated for their anti-inflammatory activities. Specifically, studies focused on thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their derivatives, demonstrating significant anti-inflammatory effects in mice at varying dose levels. These findings suggest the potential for therapeutic applications in inflammation-related conditions (Tozkoparan et al., 1999), (Tozkoparan et al., 2001).

Tuberculostatic Activity

Research has also been conducted on derivatives of the compound, particularly those with a phenylpiperazine structure, for their tuberculostatic activity. The synthesized compounds were evaluated in vitro and showed minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, highlighting their potential utility in treating tuberculosis (Foks et al., 2004).

Antimicrobial Activity

Studies on thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives have shown significant antimicrobial properties. These compounds were tested against a range of bacteria and fungi, with several derivatives exhibiting marked inhibition of microbial growth. This suggests a potential application in the development of new antimicrobial agents (Reddy et al., 2010).

Anticancer Evaluation

These compounds have also been evaluated for their potential anticancer activity. Synthesized derivatives were tested on a variety of human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The results indicated significant anticancer properties, particularly in certain derivatives, suggesting their application in cancer therapy (Lesyk et al., 2007).

Protective Effects Against Oxidative Stress

Certain thiazolo-triazole compounds have been investigated for their protective effects against ethanol-induced oxidative stress in mice. The studies demonstrated that these compounds could ameliorate peroxidative injury in liver and brain tissues, indicating their potential use in controlling oxidative stress (Aktay et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to targetcholinesterase enzymes (AChE and BChE) . These enzymes play a crucial role in nerve function, and their inhibition can lead to a variety of effects.

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its potential interaction with cholinesterase enzymes. Inhibition of these enzymes can increase the concentration of acetylcholine in the synaptic cleft, leading to prolonged nerve impulses .

Pharmacokinetics

It’s known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The inhibition of cholinesterase enzymes can lead to a variety of effects, depending on the specific physiological context. For instance, in the nervous system, this could result in prolonged nerve impulses .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For instance, it’s known that similar compounds are combustible when exposed to heat or flame

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug, future research could focus on optimizing its properties for therapeutic use .

properties

IUPAC Name

2-methyl-5-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c1-16-8-10-18(11-9-16)20(21-22(29)28-23(30-21)24-17(2)25-28)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,20,29H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEHGVJVBYOEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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